N-Ethylpyridine-2-ethylamine
Overview
Description
N-Ethylpyridine-2-ethylamine is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is a derivative of pyridine, featuring an ethyl group attached to the nitrogen atom and an ethylamine group at the 2-position of the pyridine ring. This compound is known for its applications in organic synthesis, particularly as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethylpyridine-2-ethylamine can be synthesized through several methods. One common approach involves the alkylation of pyridine with ethylamine in the presence of a suitable catalyst. Another method includes the reaction of 2-bromoethylamine with pyridine under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product efficiently .
Chemical Reactions Analysis
Types of Reactions: N-Ethylpyridine-2-ethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical nucleophiles include halides, thiols, and amines, often under basic or acidic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: this compound derivatives with varying degrees of saturation.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethylpyridine-2-ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of N-Ethylpyridine-2-ethylamine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
- N-Methylpyridine-2-ethylamine
- N-Propylpyridine-2-ethylamine
- N-Butylpyridine-2-ethylamine
Comparison: N-Ethylpyridine-2-ethylamine is unique due to its specific ethyl substitution pattern, which imparts distinct chemical and physical properties. Compared to its methyl, propyl, and butyl analogs, it offers a balance of steric hindrance and electronic effects, making it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
N-ethyl-2-pyridin-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-10-8-6-9-5-3-4-7-11-9/h3-5,7,10H,2,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZVQNMIQKLTKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212327 | |
Record name | N-Ethylpyridine-2-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6304-26-3 | |
Record name | N-Ethyl-2-pyridineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6304-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Ethylpyridine-2-ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6304-26-3 | |
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Record name | N-Ethylpyridine-2-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethylpyridine-2-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.007 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-ETHYLPYRIDINE-2-ETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
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